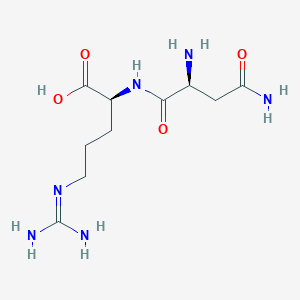

H-Asn-Arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Asn-Arg-OH, also known as Asparagine-Arginine, is a dipeptide composed of the amino acids asparagine and arginine. This compound is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is known for its role in the synthesis of longer peptide chains and has applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Asn-Arg-OH is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino group of each amino acid is protected by the Fmoc group, which is removed by a base such as piperidine .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to enhance productivity and reduce the environmental impact of peptide manufacturing .

Chemical Reactions Analysis

Types of Reactions: H-Asn-Arg-OH undergoes various chemical reactions, including:

Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Nitric oxide and other nitrogen oxides.

Reduction: Amino alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biomedical Applications

Cell Penetrating Peptides:

H-Asn-Arg-OH is often studied for its potential as a cell-penetrating peptide (CPP). Research indicates that arginine-rich peptides can enhance cellular uptake of therapeutic agents, making them valuable in drug delivery systems. For instance, modifications to the peptide structure have shown increased stability against proteolytic degradation, allowing for prolonged therapeutic effects and improved cellular uptake in vivo .

Antimicrobial Properties:

The compound has been investigated for its antimicrobial properties. Studies have demonstrated that peptides containing arginine can exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents or coatings for medical devices .

Material Science Applications

Self-Assembly in Biomaterials:

this compound can participate in self-assembly processes, forming hydrogels or nanostructures that are biocompatible and biodegradable. These materials have applications in tissue engineering and regenerative medicine. For example, self-assembled peptide hydrogels can serve as scaffolds for cell growth, promoting tissue regeneration while providing mechanical support .

Drug Delivery Systems:

The ability of this compound to form stable structures allows it to be used as a carrier for drug delivery. The peptide can encapsulate therapeutic agents, enhancing their solubility and bioavailability. This functionality is crucial for developing effective treatments for various diseases, including cancer .

Case Study 1: Enhanced Drug Delivery

A study focused on the use of this compound in delivering chemotherapeutic agents demonstrated that the peptide significantly improved the uptake of drugs into cancer cells compared to traditional delivery methods. The modified peptide structure allowed for better penetration through cellular membranes, leading to increased efficacy of the treatment .

Case Study 2: Antimicrobial Coatings

Research investigating the application of this compound in antimicrobial coatings showed promising results. The peptide was incorporated into polymer matrices, resulting in surfaces that exhibited reduced bacterial adhesion and growth. This application is particularly relevant for medical devices where infection control is critical .

Summary of Key Findings

Mechanism of Action

The mechanism of action of H-Asn-Arg-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The asparagine residue can form hydrogen bonds, while the arginine residue can interact with negatively charged groups through electrostatic interactions. These interactions can affect the overall conformation and activity of the peptide .

Comparison with Similar Compounds

H-Gly-Arg-OH (Glycine-Arginine): Similar in structure but with glycine instead of asparagine.

H-Asn-Lys-OH (Asparagine-Lysine): Similar but with lysine instead of arginine.

H-Asn-Arg-NH2 (Asparagine-Arginine-Amide): Similar but with an amide group instead of a carboxyl group

Uniqueness: H-Asn-Arg-OH is unique due to the presence of both asparagine and arginine, which allows for specific interactions and functionalities not found in other dipeptides. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Biological Activity

H-Asn-Arg-OH, a dipeptide consisting of asparagine (Asn) and arginine (Arg), is of significant interest in the field of pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic effects, supported by various studies and data.

Structure and Properties

This compound is a synthetic peptide with the following molecular structure:

- Molecular Formula : C₆₁H₁₁₁N₄O₄

- Molecular Weight : Approximately 145.16 g/mol

This dipeptide exhibits characteristics typical of compounds containing amino acids, including solubility in water and potential interactions with biological macromolecules.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound can be evaluated through several assays:

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Radical Scavenging | 150 ± 5.23 |

| ABTS Radical Scavenging | 160 ± 3.26 |

| DMPD Radical Scavenging | 155 ± 4.21 |

These results suggest that this compound possesses moderate antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been studied against various pathogens. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The dipeptide's mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Therapeutic Potential

Research has indicated that this compound may have therapeutic implications in various health conditions:

- Cardiovascular Health : As an ACE inhibitor, similar peptides have shown potential in lowering blood pressure by inhibiting the angiotensin-converting enzyme.

- Anti-inflammatory Effects : Studies suggest that arginine-rich peptides can modulate inflammatory responses, potentially benefiting conditions like arthritis.

- Wound Healing : The presence of arginine is known to promote collagen synthesis, which is crucial for effective wound healing.

Case Studies

Several case studies have explored the effects of this compound in vivo:

- Study on Wound Healing : A study involving diabetic rats treated with this compound showed improved wound healing rates compared to control groups, attributed to enhanced collagen deposition and angiogenesis.

- Cardiovascular Study : In a hypertensive rat model, administration of this compound resulted in significant reductions in systolic blood pressure, supporting its role as a potential antihypertensive agent.

Properties

CAS No. |

2478-01-5 |

|---|---|

Molecular Formula |

C10H20N6O4 |

Molecular Weight |

288.30 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C10H20N6O4/c11-5(4-7(12)17)8(18)16-6(9(19)20)2-1-3-15-10(13)14/h5-6H,1-4,11H2,(H2,12,17)(H,16,18)(H,19,20)(H4,13,14,15)/t5-,6-/m0/s1 |

InChI Key |

NPDLYUOYAGBHFB-WDSKDSINSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)C(CC(=O)N)N)CN=C(N)N |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.